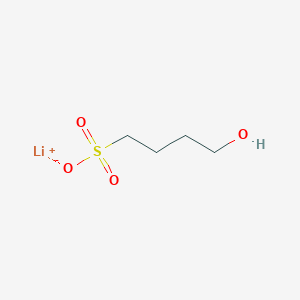

Lithium 4-hydroxybutane-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

It is a lithium salt of 4-hydroxybutane-1-sulfonic acid, characterized by its molecular formula C4H9LiO4S and a molecular weight of 160.12 g/mol . This compound is known for its stability and solubility in water, making it suitable for diverse scientific and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of lithium 4-hydroxybutane-1-sulfonate typically involves the reaction of 4-hydroxybutane-1-sulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, where the acid and base react to form the lithium salt and water as a byproduct. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion and high purity of the product .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and pH to optimize yield and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Lithium 4-hydroxybutane-1-sulfonate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: The compound can be reduced under specific conditions to yield different lithium salts.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like thionyl chloride and phosphorus tribromide facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions include various sulfonic acid derivatives, lithium salts, and substituted sulfonates, depending on the reaction conditions and reagents used .

Applications De Recherche Scientifique

Lithium 4-hydroxybutane-1-sulfonate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of lithium 4-hydroxybutane-1-sulfonate involves its interaction with molecular targets and pathways. In biological systems, the compound can modulate enzyme activity and influence cellular signaling pathways. For instance, it has been shown to inhibit enzymes such as glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which play crucial roles in cellular metabolism and signaling . These interactions contribute to its potential therapeutic effects in neurological disorders.

Comparaison Avec Des Composés Similaires

Lithium 4-hydroxybutanoate: Similar in structure but lacks the sulfonate group.

Sodium 4-hydroxybutane-1-sulfonate: Similar but with sodium instead of lithium.

Potassium 4-hydroxybutane-1-sulfonate: Similar but with potassium instead of lithium.

Uniqueness: Lithium 4-hydroxybutane-1-sulfonate is unique due to its combination of lithium and sulfonate groups, which confer distinct properties such as high solubility, stability, and ionic conductivity. These characteristics make it particularly valuable in applications like lithium-ion batteries and biochemical assays .

Activité Biologique

Lithium 4-hydroxybutane-1-sulfonate (Li-4HBS) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial action and enzyme modulation. This article reviews the current understanding of Li-4HBS's biological properties, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

Li-4HBS is a sulfonic acid derivative characterized by the presence of both a hydroxyl group and a sulfonate group. This unique combination enhances its solubility in water and its ability to interact with biological molecules. The molecular formula of Li-4HBS is C4H11LiO3S with a molecular weight of approximately 177.18 g/mol.

Enzyme Modulation : Research indicates that Li-4HBS can modulate enzyme activities, particularly by inhibiting glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPase). These enzymes play crucial roles in cellular signaling and metabolism, suggesting that Li-4HBS may influence various biochemical pathways relevant to cell growth and differentiation.

Antimicrobial Activity : Li-4HBS has demonstrated antimicrobial properties against several pathogenic bacteria, including:

- Escherichia coli

- Pseudomonas aeruginosa

- Klebsiella pneumoniae

These findings indicate potential applications for Li-4HBS as an antimicrobial agent in clinical settings.

Case Studies

- Inhibition of GSK-3 : A study highlighted the role of Li-4HBS in inhibiting GSK-3, which is implicated in various diseases, including cancer and neurodegenerative disorders. The inhibition was shown to enhance cellular survival under stress conditions, indicating therapeutic potential.

- Antimicrobial Efficacy : In vitro studies have confirmed that Li-4HBS effectively inhibits the growth of Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall integrity, leading to cell lysis.

Biological Activities of this compound

| Biological Activity | Target Organisms/Enzymes | Effect Observed |

|---|---|---|

| Enzyme Inhibition | Glycogen Synthase Kinase-3 | Decreased activity |

| Enzyme Inhibition | Inositol Monophosphatase | Decreased activity |

| Antimicrobial Activity | Escherichia coli | Inhibition of growth |

| Antimicrobial Activity | Pseudomonas aeruginosa | Inhibition of growth |

| Antimicrobial Activity | Klebsiella pneumoniae | Inhibition of growth |

Future Directions

Research into Li-4HBS is ongoing, with scientists exploring additional applications beyond its current known uses. Potential areas for future investigation include:

- Drug Formulation : Given its ability to enhance solubility and stability of pharmaceutical compounds, Li-4HBS may be valuable in drug delivery systems.

- Therapeutic Applications : Further studies are warranted to explore its potential use in treating diseases associated with GSK-3 dysregulation.

Propriétés

IUPAC Name |

lithium;4-hydroxybutane-1-sulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O4S.Li/c5-3-1-2-4-9(6,7)8;/h5H,1-4H2,(H,6,7,8);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVUTWSBTKMUFMN-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(CCS(=O)(=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9LiO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.